4-Amino-2-methylnicotinonitrile
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Overview
Description
4-Amino-2-methylnicotinonitrile is an organic compound with the molecular formula C7H7N3. It is a derivative of nicotinonitrile, featuring an amino group at the 4-position and a methyl group at the 2-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methylnicotinonitrile typically involves the reaction of 2-methyl-4-nitropyridine with ammonia or an amine under reducing conditions. One common method is the reduction of 2-methyl-4-nitropyridine using hydrogen gas in the presence of a palladium catalyst, followed by the addition of ammonia to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methylnicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Hydrogen gas with a palladium catalyst is commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced amine derivatives.
Scientific Research Applications
4-Amino-2-methylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic properties.
Biological Studies: It serves as a building block for the synthesis of bioactive molecules used in various biological assays.
Mechanism of Action
The mechanism of action of 4-Amino-2-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylnicotinonitrile: Similar structure but with the amino and methyl groups swapped.
3-Amino-2-methylnicotinonitrile: Another isomer with the amino group at the 3-position.
4-Amino-3-methylnicotinonitrile: Similar compound with the methyl group at the 3-position.
Uniqueness
4-Amino-2-methylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for designing molecules with targeted biological activities and specific material properties .
Properties
IUPAC Name |
4-amino-2-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-6(4-8)7(9)2-3-10-5/h2-3H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEDMVLZNLJOAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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